Cas no 25077-82-1 (2-(diallylamino)ethylamine)

2-(diallylamino)ethylamine structure
2-(diallylamino)ethylamine structure
Product Name:2-(diallylamino)ethylamine
CAS No:25077-82-1
MF:C8H16N2
MW:140.226041793823
MDL:MFCD03452794
CID:913495
PubChem ID:3741236
Update Time:2025-07-21

2-(diallylamino)ethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(diallylamino)ethylamine
    • N',N'-bis(prop-2-enyl)ethane-1,2-diamine
    • 25077-82-1
    • AKOS000257432
    • 1,2-Ethanediamine, N1,N1-di-2-propen-1-yl-
    • DTXSID10395797
    • A818003
    • N1,N1-diallylethane-1,2-diamine
    • SCHEMBL325355
    • CS-0450362
    • (2-aminoethyl)bis(prop-2-en-1-yl)amine
    • MFCD03452794
    • MDL: MFCD03452794
    • Inchi: 1S/C8H16N2/c1-3-6-10(7-4-2)8-5-9/h3-4H,1-2,5-9H2
    • InChI Key: CHWMPPNDIBLYMB-UHFFFAOYSA-N
    • SMILES: N(CC=C)(CC=C)CCN

Computed Properties

  • Exact Mass: 140.131348519g/mol
  • Monoisotopic Mass: 140.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 6
  • Complexity: 89.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 29.3Ų

2-(diallylamino)ethylamine Pricemore >>

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2-(diallylamino)ethylamine Suppliers

Amadis Chemical Company Limited
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(CAS:25077-82-1)2-(diallylamino)ethylamine
Order Number:A1149744
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:11
Price ($):206.0
Email:sales@amadischem.com

Additional information on 2-(diallylamino)ethylamine

Introduction to 2-(diallylamino)ethylamine (CAS No. 25077-82-1)

2-(diallylamino)ethylamine, identified by the Chemical Abstracts Service Number (CAS No.) 25077-82-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural configuration, has garnered attention due to its versatile applications in synthetic chemistry, drug development, and material science. The presence of diallylamine groups and an amine functionality makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

The chemical structure of 2-(diallylamino)ethylamine consists of an ethyl chain terminated with an amine group, to which two allyl groups are attached. This bifunctional nature allows for a wide range of chemical modifications, making it a preferred building block in the construction of polymers, surfactants, and pharmaceutical intermediates. The compound's reactivity is primarily driven by the nucleophilic character of the amine group and the electrophilic nature of the allyl groups, facilitating various types of organic reactions such as Michael additions, cross-coupling reactions, and polymerization processes.

In recent years, 2-(diallylamino)ethylamine has been extensively studied for its potential applications in drug development. Its ability to form stable complexes with metal ions has led to investigations into its use as a chelating agent in targeted drug delivery systems. For instance, researchers have explored its incorporation into polymeric micelles designed for tumor-specific drug delivery. These micelles leverage the compound's amphiphilic properties to encapsulate therapeutic agents, enhancing their bioavailability and reducing systemic toxicity.

Moreover, the compound has shown promise in the field of biomaterials science. Its structural features enable the creation of hydrogels with tunable mechanical properties, which are essential for tissue engineering applications. Hydrogels derived from 2-(diallylamino)ethylamine have been investigated as scaffolds for cell culture and as wound dressings due to their ability to mimic extracellular matrix environments. The diallyl groups facilitate cross-linking through radical polymerization techniques, resulting in hydrogels with high water content and biocompatibility.

Recent advancements in synthetic methodologies have further expanded the utility of 2-(diallylamino)ethylamine. Researchers have developed novel catalytic systems that enhance the efficiency of reactions involving this compound. For example, transition metal-catalyzed cross-coupling reactions have been optimized for the introduction of various functional groups onto the diallylamine backbone. These improvements have enabled the synthesis of more complex derivatives with tailored properties for specific applications.

The pharmaceutical industry has also harnessed the potential of 2-(diallylamino)ethylamine in the development of novel therapeutic agents. Its structural motif is found in several experimental drugs that are being evaluated for their efficacy against various diseases. One notable area of research is its application in antiviral therapies. The compound's ability to interfere with viral replication by inhibiting key enzymatic pathways has prompted investigations into its use as a lead compound for new antiviral drugs.

In addition to its pharmaceutical applications, 2-(diallylamino)ethylamine has found utility in industrial processes. Its role as a surfactant and chelating agent has been exploited in various manufacturing processes where precise control over reaction conditions is crucial. The compound's ability to stabilize emulsions and prevent aggregation makes it valuable in formulations requiring fine particle dispersions.

The environmental impact of using 2-(diallylamino)ethylamine has also been a subject of interest. Studies have focused on developing greener synthetic routes that minimize waste and reduce energy consumption. These efforts align with global initiatives to promote sustainable chemistry practices. Researchers have explored solvent-free reactions and biocatalytic methods that enhance atom economy and reduce environmental footprint.

Future directions in research on 2-(diallylamino)ethylamine include exploring its potential in nanotechnology and advanced materials science. The compound's ability to form stable complexes with nanoparticles has opened up possibilities for novel nanocarriers in drug delivery systems. Additionally, its incorporation into conductive polymers has sparked interest in its use as a component in flexible electronics.

In conclusion, 2-(diallylamino)ethylamine (CAS No. 25077-82-1) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceuticals to materials science and industrial processes. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly important role in advancing scientific innovation.

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Amadis Chemical Company Limited
(CAS:25077-82-1)2-(diallylamino)ethylamine
A1149744
Purity:99%
Quantity:25g
Price ($):206.0
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